molecular formula C81H150NaO17P2 B12320687 1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)

1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)

Cat. No.: B12320687
M. Wt: 1481.0 g/mol
InChI Key: MUSYMXWFVYDFOT-QWBTUTIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) is a synthetic phospholipid compound. It is commonly used in the preparation of liposomes, micelles, and artificial membranes due to its amphiphilic nature. This compound is significant in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) typically involves the reaction of dioleoyl glycerol with phosphatidylserine or phosphatidylglycerol under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity. The product is then purified through techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield. The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized phospholipids.

    Reduction: Reduction reactions can be facilitated by reducing agents, resulting in the formation of reduced phospholipids.

    Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted phospholipids, which have distinct properties and applications .

Scientific Research Applications

1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and facilitating the delivery of therapeutic agents. The pathways involved include endocytosis and fusion with cellular membranes .

Comparison with Similar Compounds

  • 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt)
  • 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol (sodium salt)
  • 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt)

Comparison: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) is unique due to its bis-phospho structure, which provides enhanced stability and functionality in lipid bilayers compared to its mono-phospho counterparts. This structural difference allows for more efficient formation of liposomes and better integration into biological membranes .

Properties

Molecular Formula

C81H150NaO17P2

Molecular Weight

1481.0 g/mol

InChI

InChI=1S/C81H150O17P2.Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);/b37-33-,38-34-,39-35-,40-36-;/t76-,77-;/m1./s1

InChI Key

MUSYMXWFVYDFOT-QWBTUTIASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.